1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1,3-Bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core with two 4-chlorophenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with 2-chloroquinoline under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol: A structurally similar compound with different functional groups.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
1,3-Bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of two 4-chlorophenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDKXUKPDTUZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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